molecular formula C18H18FN5OS B12012735 2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 575462-71-4

2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B12012735
CAS No.: 575462-71-4
M. Wt: 371.4 g/mol
InChI Key: MPSHOTVNQPWZNU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of SALOR-INT L368199-1EA involves several steps, including the formation of the triazole ring and the subsequent attachment of the pyridine and phenyl groups. The synthetic route typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.

    Attachment of the Pyridine Group: The pyridine group is introduced through a nucleophilic substitution reaction using a pyridine derivative and a suitable leaving group.

    Attachment of the Phenyl Group: The phenyl group is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial production methods for SALOR-INT L368199-1EA may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

SALOR-INT L368199-1EA undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

SALOR-INT L368199-1EA has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in the treatment of diseases, particularly those involving abnormal cellular activity.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of SALOR-INT L368199-1EA involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary research suggests that it may affect signaling pathways related to cell growth and differentiation.

Comparison with Similar Compounds

SALOR-INT L368199-1EA can be compared with other similar compounds, such as:

    2-([4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.

    2-([4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl)-N-(3-bromo-4-methylphenyl)acetamide: This compound has a bromine atom instead of a fluorine atom.

The uniqueness of SALOR-INT L368199-1EA lies in its specific substitution pattern, which can lead to different chemical and biological properties compared to its analogs.

Properties

CAS No.

575462-71-4

Molecular Formula

C18H18FN5OS

Molecular Weight

371.4 g/mol

IUPAC Name

2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide

InChI

InChI=1S/C18H18FN5OS/c1-3-24-17(13-5-4-8-20-10-13)22-23-18(24)26-11-16(25)21-14-7-6-12(2)15(19)9-14/h4-10H,3,11H2,1-2H3,(H,21,25)

InChI Key

MPSHOTVNQPWZNU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)C)F)C3=CN=CC=C3

Origin of Product

United States

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